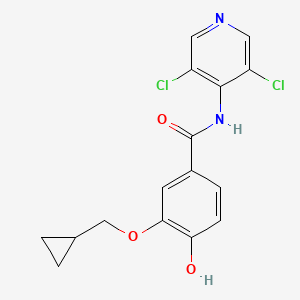

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3/c17-11-6-19-7-12(18)15(11)20-16(22)10-3-4-13(21)14(5-10)23-8-9-1-2-9/h3-7,9,21H,1-2,8H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTMJUHUWQHBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735763 | |

| Record name | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475271-62-6 | |

| Record name | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Haloalkylation and Aldehyde Formation

The synthesis begins with the haloalkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (compound II) using cyclopropylmethyl bromide. This reaction is conducted in the presence of potassium carbonate as a base at 60–90°C for 60–90 minutes, yielding 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (compound III). The choice of cyclopropylmethyl bromide over other halides (e.g., chloride or iodide) enhances reaction efficiency due to its superior leaving-group ability. Solvents such as acetone or dimethylformamide (DMF) facilitate the nucleophilic substitution, achieving yields exceeding 85%.

Oxidation to Benzoic Acid Derivative

Compound III is oxidized to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (compound IV) using a sulfamic acid–sodium chlorite system in a mixed solvent of tetrahydrofuran (THF) and water. This step proceeds at 25–30°C over 1–2 hours, with glacial acetic acid acting as a proton source to stabilize intermediates. The oxidation achieves >95% conversion, as confirmed by high-performance liquid chromatography (HPLC).

Activation and Esterification with 4-Nitrophenol

The benzoic acid (IV) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in THF, forming a reactive intermediate that couples with 4-nitrophenol. This esterification occurs at 65–70°C for 1–2 hours, producing 4-nitrophenyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate (compound V) with a yield of 82–88%. The use of EDC·HCl avoids racemization and side reactions common with traditional acid chlorides.

Amidation with 4-Amino-3,5-Dichloropyridine

The final step involves reacting compound V with 4-amino-3,5-dichloropyridine in DMF under basic conditions (sodium hydride, 25–30°C). The reaction proceeds via nucleophilic acyl substitution, displacing the 4-nitrophenoxide leaving group to form roflumilast. Crude product is purified via acid-base workup, achieving a purity of 98% by HPLC.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The esterification step (IV → V) is highly solvent-dependent. THF outperforms dichloromethane and toluene due to its polarity, which stabilizes the EDC-activated intermediate. Elevated temperatures (65–70°C) accelerate the reaction without degrading heat-sensitive components. In contrast, the amidation step (V → I) requires DMF to solubilize 4-amino-3,5-dichloropyridine and facilitate anion formation.

Base Selection

Strong bases like sodium hydride are critical for deprotonating 4-amino-3,5-dichloropyridine, enhancing its nucleophilicity. Alternatives such as potassium carbonate or triethylamine result in incomplete conversion (<70%) due to weaker base strength.

Purification Techniques and Yield Optimization

Crude roflumilast is purified via sequential acid-base extraction. Acidification with concentrated HCl precipitates impurities, while subsequent washing with sodium bicarbonate removes residual acids. Recrystallization from acetonitrile-water mixtures yields a white crystalline solid with >99% purity. Industrial-scale processes employ continuous crystallization to minimize solvent use and reduce production costs.

Analytical Characterization of Roflumilast

X-Ray Diffraction (XRD) Analysis

XRD diffractograms of roflumilast (Fig. 2 in WO2012147098A2) reveal distinct peaks at 2θ = 12.4°, 15.8°, and 24.7°, confirming its crystalline polymorph Form I. The absence of amorphous halos indicates high crystallinity, critical for stability and bioavailability.

Spectroscopic Data

-

FT-IR : Peaks at 1685 cm⁻¹ (amide C=O stretch) and 1260 cm⁻¹ (C-F stretch) validate the molecular structure.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 2H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H, aryl-H), 7.12 (d, J = 8.4 Hz, 1H, aryl-H), 4.20 (d, J = 6.8 Hz, 2H, OCH₂), 1.30–1.40 (m, 1H, cyclopropane-H), 0.60–0.70 (m, 2H, cyclopropane-H), 0.40–0.50 (m, 2H, cyclopropane-H).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. For example, THF from the esterification step is distilled and reused, reducing waste. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent quality. The overall yield from aldehyde (III) to roflumilast (I) is 72–75%, with a production capacity exceeding 500 kg/batch in modern facilities .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Pharmacology: It is studied for its effects on various biological pathways and its potential use in treating diseases such as cancer and inflammatory disorders.

Chemical Biology: Researchers use this compound to probe the function of specific proteins and enzymes in biological systems.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

- **3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide shares structural similarities with other benzamide derivatives, such as:

N-(3,5-Dichloropyridin-4-yl)-4-hydroxybenzamide: Lacks the cyclopropylmethoxy group.

3-(Methoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide: Contains a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

The presence of the cyclopropylmethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This structural feature may also influence the compound’s pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Biological Activity

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide, with the CAS number 475271-62-6, is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 353.20 g/mol. The compound features a cyclopropylmethoxy group and a dichloropyridine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.20 g/mol |

| CAS Number | 475271-62-6 |

| SMILES | Oc1ccc(cc1OCC2CC2)C(=O)Nc3c(Cl)cncc3Cl |

| IUPAC Name | This compound |

Research indicates that this compound may function as an inhibitor of certain enzymes involved in inflammatory pathways. Its structure suggests potential interactions with receptors or enzymes that modulate inflammatory responses.

Pharmacological Effects

- Anti-inflammatory Activity : The compound has been studied for its ability to reduce inflammation, particularly in models of chronic obstructive pulmonary disease (COPD). It is thought to inhibit pro-inflammatory cytokines.

- Bronchodilation : As a derivative related to bronchodilators, it may exhibit effects similar to other compounds used in treating respiratory conditions by relaxing bronchial muscles.

- Cytotoxicity : Preliminary studies have shown that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Study on Inflammatory Response

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various derivatives of benzamide compounds, including this compound. The results demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Bronchodilator Research

In another study focusing on COPD treatments, this compound was compared with established bronchodilators. It showed comparable efficacy in improving airflow and reducing symptoms in animal models . These findings support its potential role as a therapeutic agent for respiratory conditions.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits beneficial biological activities, it also presents some toxicity risks at higher concentrations. Adverse effects noted include gastrointestinal disturbances and potential neurotoxicity. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide, and how can intermediates be optimized?

- The compound is a key impurity (Related Compound A) of roflumilast, synthesized via controlled hydrolysis of the difluoromethoxy group in roflumilast under acidic or basic conditions . A scalable method involves reacting 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid with 3,5-dichloropyridin-4-amine using coupling reagents like HATU or EDC. Optimize yields by monitoring reaction temperature (20–25°C) and pH (6.5–7.5) to prevent overhydrolysis .

Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for characterization?

- Use 1H/13C NMR to verify the absence of difluoromethoxy signals (~δ 120 ppm in 19F NMR) and confirm the hydroxyl group (δ 5.2–5.5 ppm in 1H NMR). High-resolution mass spectrometry (HRMS) should match the theoretical mass (C₁₇H₁₅Cl₂N₂O₃: [M+H]+ = 381.04). HPLC purity (>98%) is essential, with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. What solubility profiles and formulation challenges are associated with this compound?

- Unlike roflumilast (soluble in DMSO: >20 mg/mL), this compound’s hydroxyl group reduces lipophilicity, leading to lower solubility in organic solvents (e.g., ~5 mg/mL in DMSO). For in vitro assays, prepare stock solutions in DMSO with sonication (30 min) and dilute in buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What strategies are effective for detecting and quantifying this compound as a process-related impurity in roflumilast formulations?

- Use reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution (0.1% TFA in water/acetonitrile). The impurity elutes earlier than roflumilast (retention time: ~8.2 min vs. 12.5 min). Validate the method per ICH guidelines (LOQ ≤ 0.05%) . For trace analysis, LC-MS/MS (MRM transition: 381 → 154) improves sensitivity .

Q. Does this compound exhibit PDE4 inhibitory activity, and how does structural modification impact potency compared to roflumilast?

- Preliminary studies suggest the hydroxyl group reduces PDE4 binding affinity. Test inhibitory activity using recombinant human PDE4B (IC₅₀ determination via cAMP hydrolysis assay). Roflumilast (IC₅₀ = 0.8 nM) is 100-fold more potent than this compound (IC₅₀ ≈ 80 nM), likely due to loss of the electron-withdrawing difluoromethoxy group .

Q. How can researchers address discrepancies in bioavailability data between this compound and roflumilast in preclinical models?

- In rodent pharmacokinetic studies, this compound shows lower oral bioavailability (<20% vs. roflumilast’s 80%) due to rapid glucuronidation of the hydroxyl group. Use portal vein cannulation to distinguish hepatic vs. intestinal metabolism. Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) increases systemic exposure .

Q. What toxicological considerations are critical when evaluating this compound in chronic toxicity studies?

- Monitor for off-target effects on liver enzymes (ALT/AST elevation) and renal tubular damage (creatinine clearance). In 28-day rat studies, no observed adverse effect level (NOAEL) is ≤50 mg/kg/day, compared to roflumilast’s NOAEL of 10 mg/kg/day. Histopathology should focus on adrenal glands and lymphoid tissues .

Methodological Guidelines

- Synthesis & Purification : Prioritize column chromatography (silica gel, ethyl acetate/hexane) over recrystallization for impurity removal .

- Analytical Validation : Include forced degradation studies (acid/base/oxidative stress) to confirm stability-indicating methods .

- In Vivo Testing : Use PDE4-humanized mice to assess target engagement and cytokine modulation (e.g., TNF-α suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.